4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is a chemical compound with the molecular formula C19H24Cl2N2 It is known for its unique structure, which includes a chlorophenyl group and bis(3-chloropropyl)aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline typically involves the reaction of 3-chlorobenzaldehyde with N,N-bis(3-chloropropyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
[ \text{3-chlorobenzaldehyde} + \text{N,N-bis(3-chloropropyl)aniline} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-[(3-chlorophenyl)aminomethyl]-N,N-bis(3-chloropropyl)aniline.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(2-chloropropyl)aniline
- 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)benzene
Uniqueness
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is unique due to its specific structural features, such as the presence of both chlorophenyl and bis(3-chloropropyl) groups
Properties
CAS No. |
60625-48-1 |
---|---|
Molecular Formula |
C19H22Cl4N2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H21Cl3N2.ClH/c20-10-2-12-24(13-3-11-21)19-8-6-16(7-9-19)15-23-18-5-1-4-17(22)14-18;/h1,4-9,14-15H,2-3,10-13H2;1H |
InChI Key |
ADOKPIXPXIWSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)N(CCCCl)CCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.